4-Methoxyphenylacetonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACGLQCRGWFBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051526 | |

| Record name | 4-Methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-47-2 | |

| Record name | (4-Methoxyphenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxyphenylacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34M6VU8U7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxyphenylacetonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylacetonitrile, also commonly known as 4-methoxybenzyl cyanide, is a versatile organic compound with significant applications in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its utility as a key intermediate stems from the reactivity of its nitrile group and the electronic properties conferred by the methoxy-substituted phenyl ring. This technical guide provides a comprehensive overview of the chemical properties, structural details, and experimental protocols related to this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

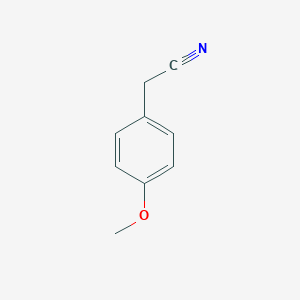

This compound possesses a simple yet functional structure, consisting of a benzene (B151609) ring substituted with a methoxy (B1213986) group and an acetonitrile (B52724) group at the para (1,4) positions.

Molecular Structure Diagram:

Caption: A 2D representation of the this compound molecule.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(4-methoxyphenyl)acetonitrile[3] |

| Synonyms | (4-Methoxyphenyl)acetonitrile, p-Methoxyphenylacetonitrile, 4-Methoxybenzyl cyanide, p-Anisylacetonitrile[3][4][5] |

| CAS Number | 104-47-2[6][7] |

| Molecular Formula | C₉H₉NO[4][6] |

| SMILES | COc1ccc(CC#N)cc1[6][7] |

| InChI Key | PACGLQCRGWFBJH-UHFFFAOYSA-N[6][7] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 147.17 g/mol [3][4][6] |

| Appearance | Clear colorless to slightly yellow liquid[4][5] |

| Melting Point | 8 °C[4][5][8] |

| Boiling Point | 286-287 °C (at 760 mmHg)[5][6][8] |

| Density | 1.085 g/mL at 25 °C[5][6] |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol (B145695) and ether.[9] |

| Refractive Index (n20/D) | 1.531[6][7] |

| Flash Point | 117 °C[8] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of 1-(chloromethyl)-4-methoxybenzene with sodium cyanide in an acetone (B3395972) solvent, catalyzed by sodium iodide.[10]

Experimental Workflow Diagram:

Caption: A step-by-step workflow for the synthesis of this compound.

Detailed Methodology: [10]

-

Reaction Setup: In a 2-liter two-necked flask equipped with a reflux condenser (protected with a calcium chloride tube) and a mechanical stirrer, combine 1 mole of 1-(chloromethyl)-4-methoxybenzene, 1.5 moles of finely powdered sodium cyanide (dried at 105°C), 0.05 moles of sodium iodide, and 500 mL of dry acetone.

-

Reflux: Heat the mixture to reflux and maintain for 20 hours with continuous stirring.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture by suction to remove the precipitated sodium chloride.

-

Wash the collected salt with 200 mL of acetone.

-

Combine the filtrates and distill off the acetone.

-

-

Purification: The resulting residue is purified by vacuum fractional distillation at 94°C and 0.4 mmHg to yield this compound (approximately 80% yield).

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any potential impurities.

General Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Injection: Inject a small volume (typically 1 µL) of the sample into the GC injector port.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase of the column. A temperature gradient is typically used to facilitate the elution of components.

-

Detection (MS): As components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of this compound.

General Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.[9]

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

Data Analysis: Process the acquired data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to confirm the chemical structure.

Signaling Pathways

Currently, there is no specific, well-documented evidence of this compound directly and significantly modulating major biological signaling pathways in the manner of a bioactive drug molecule. Its primary role in the context of drug development is that of a chemical building block. However, derivatives synthesized from this precursor may exhibit biological activity and interact with various signaling cascades. The biological evaluation of such derivatives would be a necessary step in their development as therapeutic agents.

Conclusion

This compound is a valuable chemical intermediate with well-defined chemical and physical properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its use in a research and development setting. While its direct interaction with biological signaling pathways is not established, its importance as a precursor for more complex and potentially bioactive molecules remains a key aspect of its utility in the pharmaceutical sciences.

References

- 1. (4-Methoxyphenyl)acetonitrile | LGC Standards [lgcstandards.com]

- 2. spectrabase.com [spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzeneacetonitrile, 4-methoxy- | C9H9NO | CID 66031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. prepchem.com [prepchem.com]

(4-methoxyphenyl)acetonitrile IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-methoxyphenyl)acetonitrile, including its chemical identity, physical properties, and a representative synthetic protocol. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Nomenclature

(4-methoxyphenyl)acetonitrile is an organic compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and other fine chemicals.

IUPAC Name: 2-(4-methoxyphenyl)acetonitrile[1]

Synonyms: A variety of synonyms are used to refer to this compound in literature and commercial listings. The most common of these are listed in the table below.

| Synonym | Reference |

| 4-Methoxyphenylacetonitrile | [1][2][3] |

| p-Methoxyphenylacetonitrile | [1] |

| 4-Methoxybenzyl cyanide | [2][3][4] |

| Benzeneacetonitrile, 4-methoxy- | [1] |

| p-Anisylacetonitrile | [2] |

| (p-Methoxyphenyl)acetonitrile | [2] |

| 4-Methoxybenzeneacetonitrile | [2] |

| Anisylacetonitrile | [1] |

| p-Methoxybenzylnitrile | [2] |

| NSC 96 | [1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of (4-methoxyphenyl)acetonitrile is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 104-47-2 | [1][2][3] |

| Molecular Formula | C9H9NO | [1][3] |

| Molecular Weight | 147.17 g/mol | |

| Appearance | Clear, colorless to pale-yellow liquid | |

| Melting Point | 8 °C | [3] |

| Boiling Point | 286-287 °C at 760 mmHg | |

| Density | 1.080 to 1.090 g/cm³ at 25°C | |

| Solubility | Soluble in water (10g/L at 20°C), ethanol, ether, and chloroform (B151607). | |

| Flash Point | 112 °C | [3] |

| Refractive Index | n20/D 1.531 | [3] |

Representative Synthetic Protocol

The following is a representative experimental protocol for the synthesis of a closely related analogue, 2-(3-hydroxy-4-methoxyphenyl)acetonitrile, which illustrates a common method for the preparation of substituted phenylacetonitriles from the corresponding benzyl (B1604629) alcohol. This method can be adapted for the synthesis of (4-methoxyphenyl)acetonitrile.

Reaction: Cyanation of a Benzyl Alcohol

Materials and Reagents:

-

3-Methoxy-4-hydroxybenzyl alcohol

-

Sodium cyanide (NaCN)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Sodium hydroxide (B78521) (NaOH)

-

Acetic acid

-

Chloroform

-

Magnesium sulfate (B86663) (MgSO4), anhydrous

Equipment:

-

Round-bottom flask

-

Condenser

-

Stirrer and heating mantle

-

Nitrogen gas inlet

-

Standard laboratory glassware for extraction and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and under a nitrogen atmosphere, dissolve the starting benzyl alcohol (0.12 mol) in DMF (300 mL).[2]

-

Addition of Cyanide: To this solution, add sodium cyanide (0.14 mol).[2]

-

Heating: Heat the reaction mixture to 120°C and stir for 24 hours.[2]

-

Quenching: After 24 hours, cool the solution to room temperature and cautiously add water (100 mL).[2]

-

Basification and Solvent Removal: Basify the reaction mixture to a pH of 10 using solid NaOH. Remove the DMF by distillation under reduced pressure.[2]

-

Neutralization: Add water (250 mL) and acetic acid (20 mL) to achieve a neutral pH (~7).[2]

-

Extraction: Extract the aqueous mixture with chloroform (5 x 100 mL).[2]

-

Washing and Drying: Combine the organic extracts and wash with water (5 x 50 mL). Dry the organic layer over anhydrous MgSO4.[2]

-

Isolation: Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude product.[2]

Logical Relationships

The following diagram illustrates the relationship between the primary chemical name and its various synonyms.

Caption: Relationship between the IUPAC name and common synonyms.

References

An In-depth Technical Guide to p-Methoxyphenylacetonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxyphenylacetonitrile, also known as 4-methoxyphenylacetonitrile or p-methoxybenzyl cyanide, is a versatile organic compound with significant applications in the pharmaceutical and fine chemical industries. Its chemical structure, featuring a methoxy-substituted benzene (B151609) ring attached to an acetonitrile (B52724) group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of p-methoxyphenylacetonitrile, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

p-Methoxyphenylacetonitrile is a clear, colorless to pale-yellow liquid at room temperature.[1] It possesses a range of physical and chemical properties that are crucial for its handling, storage, and application in chemical synthesis. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1][2][3] |

| Molecular Weight | 147.17 g/mol | [2] |

| Appearance | Clear, colorless to pale-yellow liquid | [1] |

| Melting Point | 8 °C | [3][4] |

| Boiling Point | 286-287 °C at 760 mmHg | [4] |

| Density | 1.085 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.531 |

Solubility Data

| Solvent | Solubility | Reference |

| Water | 0.01 g/L | [3] |

| Ethanol | Soluble | [5] |

| Acetone | Miscible | [5] |

| Chloroform | Soluble | [5] |

| Ethyl Ether | Soluble | [5] |

| Isopropanol | Miscible | [5] |

| Toluene | Miscible | [5] |

Safety and Stability

| Property | Information | Reference |

| Stability | Stable under normal conditions. | [1] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [1] |

Spectral Data

The structural features of p-methoxyphenylacetonitrile can be confirmed through various spectroscopic techniques.

¹H NMR Spectral Data

The proton NMR spectrum of p-methoxyphenylacetonitrile exhibits characteristic signals corresponding to the aromatic, methylene, and methoxy (B1213986) protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.21 | d | 2H | Ar-H (ortho to -CH₂CN) |

| ~6.88 | d | 2H | Ar-H (ortho to -OCH₃) |

| ~3.77 | s | 3H | -OCH₃ |

| ~3.64 | s | 2H | -CH₂CN |

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~159.0 | Ar-C (-OCH₃) |

| ~129.0 | Ar-C (ortho to -CH₂CN) |

| ~122.5 | Ar-C (-CH₂CN) |

| ~118.0 | -C≡N |

| ~114.5 | Ar-C (ortho to -OCH₃) |

| ~55.0 | -OCH₃ |

| ~22.0 | -CH₂CN |

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.

Infrared (IR) Spectral Data

The IR spectrum shows characteristic absorption bands for the functional groups present in p-methoxyphenylacetonitrile.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1610, 1510 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1030 | Strong | Aryl-O-C stretch (symmetric) |

| ~830 | Strong | p-disubstituted benzene C-H bend |

Mass Spectrometry (MS) Data

The mass spectrum of p-methoxyphenylacetonitrile shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 147 | High | [M]⁺ (Molecular ion) |

| 146 | Moderate | [M-H]⁺ |

| 132 | Moderate | [M-CH₃]⁺ |

| 107 | High | [M-CH₂CN]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of p-Methoxyphenylacetonitrile

A common and effective method for the synthesis of p-methoxyphenylacetonitrile is the reaction of p-methoxybenzyl chloride with sodium cyanide.

Materials:

-

p-Methoxybenzyl alcohol

-

Concentrated hydrochloric acid

-

Sodium cyanide (finely powdered)

-

Anhydrous acetone

-

Benzene

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of p-Methoxybenzyl Chloride: In a well-ventilated fume hood, react p-methoxybenzyl alcohol with concentrated hydrochloric acid with vigorous stirring. After the reaction is complete, separate the organic layer containing p-methoxybenzyl chloride.

-

Cyanation Reaction: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the freshly prepared p-methoxybenzyl chloride, sodium cyanide, and anhydrous acetone.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours with vigorous stirring.

-

Workup: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude product in a suitable organic solvent like benzene and wash with water. Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by vacuum distillation.

Analytical Methods for Purity Assessment

The purity of p-methoxyphenylacetonitrile can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed for the purity analysis.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm.

-

Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for both separation and identification of volatile and semi-volatile compounds.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Injection: Split injection.

-

Temperature Program: A suitable temperature gradient to ensure good separation of the components.

-

MS Detection: Electron Ionization (EI) with a full scan mode.

Role in Drug Development

p-Methoxyphenylacetonitrile is a key starting material in the synthesis of various pharmaceutical active ingredients (APIs). Its primary application lies in the production of antidepressants.

One of the most notable applications of p-methoxyphenylacetonitrile is in the synthesis of Venlafaxine , a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, anxiety, and panic disorder. The nitrile group of p-methoxyphenylacetonitrile undergoes a series of chemical transformations to build the complex structure of the final drug molecule.

While p-methoxyphenylacetonitrile itself is not known to possess significant direct biological activity, its importance as a versatile building block in medicinal chemistry is well-established. Research into derivatives of this compound continues to explore new therapeutic possibilities. For instance, a structurally related compound, 2-[4-[(4-methoxyphenyl)methoxy]-phenyl]acetonitrile, has been identified as an inducer of Oct3/4, a key transcription factor in pluripotent stem cells, suggesting potential applications in regenerative medicine.[6]

Conclusion

p-Methoxyphenylacetonitrile is a commercially important chemical intermediate with well-defined physical, chemical, and spectral properties. The availability of robust synthetic and analytical methods facilitates its use in the large-scale production of pharmaceuticals and other fine chemicals. Its central role in the synthesis of essential medicines like Venlafaxine underscores its significance in the drug development landscape. Further research into the biological activities of its derivatives may unveil new therapeutic applications in the future.

References

- 1. atul.co.in [atul.co.in]

- 2. Benzeneacetonitrile, 4-methoxy- | C9H9NO | CID 66031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 4-Methoxybenzyl cyanide | 104-47-2 [chemicalbook.com]

- 5. (4-Methoxyphenyl)acetonitrile, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methoxyphenylacetonitrile (CAS 104-47-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxyphenylacetonitrile (CAS 104-47-2), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details its chemical and physical properties, spectroscopic data, and established synthesis protocols. Furthermore, it explores its significant applications in drug development, including its role as a precursor to the antidepressant Venlafaxine (B1195380) and in the biosynthesis of p-methoxyphenylacetic acid. A notable application of its derivatives in the modulation of the Oct3/4 signaling pathway, a critical pathway in stem cell pluripotency, is also discussed. Detailed experimental protocols and visualizations of chemical syntheses and biological pathways are provided to support researchers in their laboratory work and drug discovery efforts.

Chemical and Physical Properties

This compound, also known as p-methoxybenzyl cyanide, is a versatile organic compound. It typically appears as a colorless to light yellow oil or liquid.[1][2][3] Its core structure consists of a phenyl ring substituted with a methoxy (B1213986) group and an acetonitrile (B52724) group.[4]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 104-47-2 | [1][5][6][7] |

| Molecular Formula | C₉H₉NO | [1][6][7] |

| Molecular Weight | 147.17 g/mol | [5][7] |

| Appearance | Colorless to Light Yellow Oil/Liquid | [1][3] |

| Boiling Point | 286-287 °C (lit.) | [5][7] |

| Density | 1.085 g/mL at 25 °C (lit.) | [5][7] |

| Refractive Index (n20/D) | 1.531 (lit.) | [5][7] |

| Flash Point | 117 °C (242.6 °F) - DIN 51758 | [5][8] |

| InChI | 1S/C9H9NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3 | [5][7] |

| SMILES | COc1ccc(CC#N)cc1 | [5][7] |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 7.21 (d, 2H), 6.88 (d, 2H), 3.77 (s, 3H), 3.64 (s, 2H) | [5] |

| ¹³C NMR (CDCl₃) | δ (ppm): 159.2, 128.8, 122.5, 117.9, 114.4, 55.3, 22.5 | [9] |

| Infrared (IR) | Characteristic sharp, strong absorption band around 2250 cm⁻¹ (C≡N stretch) | [4][10] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 147 | [10] |

Synthesis and Experimental Protocols

General Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 1-(chloromethyl)-4-methoxybenzene with sodium cyanide.[11]

Experimental Protocol:

-

Reaction Setup: In a 2-liter two-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 1 mole of 1-(chloromethyl)-4-methoxybenzene, 1.5 moles of finely powdered and dried sodium cyanide, 0.05 moles of sodium iodide, and 500 ml of dry acetone (B3395972).[11]

-

Reaction: Heat the mixture to reflux and maintain for 20 hours with stirring.[11]

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride. Wash the salt cake with 200 ml of acetone.[11]

-

Purification: Combine the filtrates and remove the acetone by distillation. The resulting residue is then purified by vacuum distillation (94°C/0.4 mmHg) to yield this compound (80% yield).[11]

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Biocatalysis

Synthesis of Venlafaxine

This compound is a critical starting material for the synthesis of Venlafaxine, a widely used antidepressant.[12] The synthesis involves a condensation reaction with cyclohexanone (B45756) followed by reduction.

Experimental Protocol (Generalized):

-

Condensation: React this compound with cyclohexanone in the presence of a base (e.g., sodium hydroxide (B78521) with a phase transfer catalyst or potassium hydride in toluene) to form 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol.[3][8][13]

-

Reduction: The resulting intermediate is then reduced to 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. This reduction can be achieved using hydrogen gas with a catalyst such as Raney nickel or rhodium on alumina.[3]

-

N-Methylation: The primary amine is subsequently N-methylated using formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) to yield Venlafaxine.[3]

Caption: Synthetic pathway of Venlafaxine from this compound.

Biosynthesis of p-Methoxyphenylacetic Acid

This compound can be converted to p-methoxyphenylacetic acid, another valuable pharmaceutical intermediate, through a biocatalytic process using Bacillus subtilis.[1][14]

Experimental Protocol:

-

Culturing of Microorganism: Cultivate Bacillus subtilis ZJB-063 under optimal conditions to achieve maximum nitrilase production. This is typically done using glucose as a carbon source and a combination of ammonium (B1175870) sulfate (B86663) and yeast powder as nitrogen sources.[15]

-

Biotransformation: Use the resting cells of B. subtilis for the transformation. The reaction is carried out in a 50 mM phosphate (B84403) buffer (pH 7.0) containing 10 mM this compound, 2.7 mg/mL wet resting cells, and 5% (v/v) DMSO.[15]

-

Reaction Conditions: Incubate the reaction mixture at 32°C for 4-5 hours. The reaction can be scaled up in a bubble bioreactor to shorten the reaction time.[15]

-

Product Formation: Monitor the complete conversion of this compound to p-methoxyphenylacetic acid.[15]

Caption: Biocatalytic conversion of this compound.

Derivatives as Modulators of the Oct3/4 Signaling Pathway

Derivatives of this compound have been identified as potent inducers of Oct3/4 expression.[1][10] Oct3/4 is a key transcription factor in maintaining the pluripotency of embryonic stem cells. Small molecules that can modulate this pathway are of great interest in regenerative medicine for the generation of induced pluripotent stem cells (iPSCs).

A high-throughput screening (HTS) campaign identified 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile (termed O4I1) as a compound that enhances Oct3/4 expression.[1][10]

Caption: HTS workflow and the role of 4-MPN derivatives in the Oct3/4 pathway.

Safety and Handling

This compound is classified as toxic if swallowed and harmful to aquatic life with long-lasting effects.[5][6]

Table 3: GHS Hazard and Precautionary Statements

| Statement | Reference(s) | |

| Hazard Statement(s) | H301: Toxic if swallowed.H412: Harmful to aquatic life with long lasting effects. | [5][6] |

| Precautionary Statement(s) | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [6] |

Personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this chemical.[2] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and acids.[16]

Conclusion

This compound (CAS 104-47-2) is a chemical intermediate of significant value in the pharmaceutical and fine chemical industries. Its utility in the synthesis of the antidepressant Venlafaxine and its susceptibility to biocatalytic transformation highlight its versatility. The discovery of its derivatives as modulators of the critical Oct3/4 signaling pathway opens new avenues for its application in regenerative medicine and drug discovery. This guide provides essential technical information, including detailed experimental protocols and visual workflows, to aid researchers and professionals in leveraging the full potential of this compound in their scientific endeavors. Strict adherence to safety protocols is paramount when handling this toxic substance.

References

- 1. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Bis(4-methoxyphenyl)acetonitrile|CAS 6275-26-9 [benchchem.com]

- 5. 4-Methoxybenzyl cyanide(104-47-2) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Benzeneacetonitrile, 4-methoxy- [webbook.nist.gov]

- 11. A process for the preparation of venlafaxine hydrochloride (2009) | Ravi Ponnaiah | 4 Citations [scispace.com]

- 12. dev.klivon.com [dev.klivon.com]

- 13. Synthesis of Venlafaxine Hydrochloride | Semantic Scholar [semanticscholar.org]

- 14. Practical High-Throughput Experimentation for Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biotransformation of p-methoxyphenylacetonitrile into p-methoxyphenylacetic acid by resting cells of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzeneacetonitrile, 4-methoxy- | C9H9NO | CID 66031 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methoxybenzyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methoxybenzyl cyanide, also known as (4-methoxyphenyl)acetonitrile, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and electronic materials. Its chemical structure, featuring a methoxy-substituted benzene (B151609) ring and a nitrile group, gives rise to a distinct spectroscopic signature. This guide provides an in-depth overview of the spectral data for 4-Methoxybenzyl cyanide, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid in laboratory research and development.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for 4-Methoxybenzyl cyanide.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong | C-H stretch (aromatic and aliphatic) |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1610, 1510 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1030 | Strong | C-O stretch (aryl ether) |

| ~830 | Strong | C-H bend (para-substituted aromatic) |

Data compiled from publicly available spectral databases.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.23 | Doublet (d) | 2H | Ar-H (ortho to -CH₂CN) |

| 6.89 | Doublet (d) | 2H | Ar-H (ortho to -OCH₃) |

| 3.80 | Singlet (s) | 3H | -OCH ₃ |

| 3.66 | Singlet (s) | 2H | -CH ₂CN |

¹³C NMR Data [4]

| Chemical Shift (δ, ppm) | Assignment |

| 159.2 | C -OCH₃ (aromatic) |

| 129.0 | Ar-C H (ortho to -CH₂CN) |

| 123.1 | C -CH₂CN (aromatic) |

| 117.8 | -C ≡N |

| 114.5 | Ar-C H (ortho to -OCH₃) |

| 55.3 | -OC H₃ |

| 22.8 | -C H₂CN |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 147 | High | [M]⁺ (Molecular Ion) |

| 146 | Moderate | [M-H]⁺ |

| 107 | High | [M-CH₂CN]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)

This protocol is suitable for acquiring the IR spectrum of solid 4-Methoxybenzyl cyanide.

-

Sample Preparation:

-

Place approximately 50 mg of 4-Methoxybenzyl cyanide into a small beaker or vial.[5]

-

Add a few drops of a volatile organic solvent, such as methylene (B1212753) chloride or acetone, to completely dissolve the solid.[5]

-

Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator.[5]

-

Using a pipette, apply one or two drops of the prepared solution onto the surface of the salt plate.[5]

-

Allow the solvent to fully evaporate in a fume hood, leaving a thin, even film of the compound on the plate.[5]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.[5]

-

Acquire a background spectrum of the empty instrument to account for atmospheric and instrumental noise.[6]

-

Acquire the sample spectrum. The typical scan range is 4000 cm⁻¹ to 400 cm⁻¹.

-

If the peaks are too intense, clean the plate and re-prepare with a more dilute solution. If peaks are too weak, add another drop of the solution to the existing film, allow to dry, and re-scan.[5]

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks corresponding to the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes the preparation and analysis for both ¹H and ¹³C NMR.

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-25 mg of 4-Methoxybenzyl cyanide. For ¹³C NMR, a more concentrated solution is preferable, using as much material as will readily dissolve.[7]

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.[8]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

-

Cap the NMR tube securely and gently agitate until the sample is completely dissolved. The solution should be clear and free of any particulate matter.[7]

-

-

Data Acquisition (¹H NMR):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Set the acquisition parameters. For a routine ¹H spectrum, typical parameters include:

-

Initiate the acquisition.

-

-

Data Acquisition (¹³C NMR):

-

Use the same sample prepared for ¹H NMR.

-

Tune the probe to the ¹³C frequency.

-

Set the acquisition parameters, typically using a proton-decoupled pulse program.

-

Initiate the acquisition.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform a baseline correction.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum and identify the multiplicities (singlet, doublet, etc.).

-

Pick and label the peaks in both ¹H and ¹³C spectra.

-

Mass Spectrometry (MS) Protocol (Electron Ionization)

This protocol is for obtaining a mass spectrum using a standard electron ionization source, often coupled with a Gas Chromatography (GC-MS) system.

-

Sample Preparation:

-

Prepare a dilute solution of 4-Methoxybenzyl cyanide (approximately 1 mg/mL) in a volatile organic solvent like methanol (B129727) or acetonitrile.[11]

-

If necessary, filter the solution to remove any particulates that could block the instrument's lines.[11]

-

Transfer the solution to a 2mL autosampler vial and cap it with a soft septum.[11]

-

-

Data Acquisition:

-

The sample is introduced into the ion source (often via a GC for separation and controlled introduction). The molecules enter the gas phase in a high vacuum environment.[12]

-

In the ion source, a beam of high-energy electrons (typically 70 eV) bombards the sample molecules.[13]

-

This bombardment removes an electron from the molecule, creating a positively charged molecular ion ([M]⁺).[12][13] Excess energy causes the molecular ion to fragment in a predictable pattern.

-

The resulting ions (molecular ion and fragment ions) are accelerated by an electric field.[12]

-

The ions then pass through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[12][14]

-

A detector records the abundance of ions at each m/z value.[12]

-

-

Data Processing:

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound (147.17 g/mol ).[2]

-

Analyze the major fragment peaks to gain information about the molecule's structure.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using multiple spectroscopic techniques.

Caption: Workflow for the spectroscopic analysis of 4-Methoxybenzyl cyanide.

References

- 1. 4-Methoxybenzyl cyanide(104-47-2) IR Spectrum [m.chemicalbook.com]

- 2. Benzeneacetonitrile, 4-methoxy- | C9H9NO | CID 66031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxybenzyl cyanide(104-47-2) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. mmrc.caltech.edu [mmrc.caltech.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. benchchem.com [benchchem.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. books.rsc.org [books.rsc.org]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fiveable.me [fiveable.me]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methoxyphenylacetonitrile. It includes detailed data summaries, experimental protocols, and visual representations to aid in the structural elucidation and analysis of this compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) and referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 1: ¹H NMR Spectral Data of this compound

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-2, H-6 | ~7.28 | Doublet (d) | 2H | ~8.8 |

| H-3, H-5 | ~6.91 | Doublet (d) | 2H | ~8.8 |

| -OCH₃ | 3.81 | Singlet (s) | 3H | N/A |

| -CH₂CN | 3.69 | Singlet (s) | 2H | N/A |

Table 2: ¹³C NMR Spectral Data of this compound

| Assignment | Chemical Shift (δ) ppm |

| C-4 | ~159.3 |

| C-1 | ~123.1 |

| C-2, C-6 | ~128.6 |

| C-3, C-5 | ~114.4 |

| -CN | ~118.0 |

| -OCH₃ | ~55.3 |

| -CH₂CN | ~22.5 |

Experimental Protocols

Detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra are crucial for accurate structural analysis and quantitative studies.

Protocol 1: ¹H NMR Spectroscopy

1. Sample Preparation:

-

Sample Concentration: Dissolve approximately 5-15 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Solvent: Use high-purity CDCl₃ (≥99.8% D).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is approximately 4-5 cm.

2. Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

-

Number of Scans (NS): 16

-

Acquisition Time (AQ): 3-4 seconds

-

Relaxation Delay (D1): 2 seconds

-

Spectral Width (SW): 12-15 ppm, centered around 6 ppm.

-

Temperature: 298 K (25 °C)

3. Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

Integrate the signals and determine the coupling constants.

Protocol 2: Quantitative ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Sample Concentration: Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of CDCl₃. Higher concentrations are required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Solvent and Tube: Same as for ¹H NMR.

2. Instrument Parameters (100 MHz Spectrometer):

-

Pulse Program: Inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) for accurate integration (e.g., 'zgig' on Bruker instruments).

-

Number of Scans (NS): 1024 or more, depending on the desired signal-to-noise ratio.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): A long relaxation delay is critical for quantitative results. It should be at least 5 times the longest T₁ relaxation time of the carbon nuclei in the molecule. For a molecule of this size, a D1 of 30-60 seconds is recommended.

-

Spectral Width (SW): 200-220 ppm, centered around 100 ppm.

-

Temperature: 298 K (25 °C)

3. Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale to the CDCl₃ triplet at 77.16 ppm.

-

Perform baseline correction before integration.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: General experimental workflow for NMR analysis.

Mass Spectrometry Analysis of (p-Methoxyphenyl)acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (p-methoxyphenyl)acetonitrile, a key intermediate in various chemical syntheses. This document outlines the fundamental principles of its fragmentation behavior under electron ionization (EI), presents detailed experimental protocols for its analysis by gas chromatography-mass spectrometry (GC-MS), and furnishes quantitative data in a clear, tabular format. Visual diagrams are provided to illustrate the fragmentation pathway and a typical experimental workflow, offering a valuable resource for researchers in analytical chemistry, organic synthesis, and drug development.

Introduction

(p-Methoxyphenyl)acetonitrile, also known as 4-methoxybenzyl cyanide, is an aromatic nitrile with the chemical formula C₉H₉NO.[1][2][3] Its molecular weight is 147.17 g/mol .[2][4][5] This compound serves as a crucial building block in the synthesis of various pharmaceuticals and other organic molecules. Accurate and reliable analytical methods are therefore essential for its identification, purity assessment, and quality control. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful technique for the analysis of (p-methoxyphenyl)acetonitrile due to its high sensitivity and specificity.

This guide delves into the electron ionization mass spectrometry of (p-methoxyphenyl)acetonitrile, detailing its characteristic fragmentation patterns. A comprehensive experimental protocol for GC-MS analysis is provided, covering sample preparation, instrumentation, and data acquisition parameters.

Electron Ionization Mass Spectrometry and Fragmentation Pathway

Under electron ionization (EI), (p-methoxyphenyl)acetonitrile undergoes a series of predictable fragmentation events, yielding a characteristic mass spectrum. The molecular ion (M⁺˙) is readily observed, and its fragmentation is dominated by cleavages influenced by the aromatic ring, the methoxy (B1213986) group, and the nitrile functional group.

Proposed Fragmentation Mechanism

The primary fragmentation pathways for (p-methoxyphenyl)acetonitrile are initiated by the loss of an electron to form the molecular ion at m/z 147. The fragmentation is characterized by benzylic cleavage and rearrangements, leading to the formation of stable carbocations. A key fragmentation step involves the loss of a hydrogen cyanide (HCN) molecule or a methyl radical.

References

The Multifaceted Biological Activities of 4-Methoxyphenylacetonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-methoxyphenylacetonitrile, a versatile chemical scaffold, have emerged as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on their anticancer, antimicrobial, and neuroprotective properties, as well as their potential in regenerative medicine through the induction of the transcription factor Oct3/4. This document consolidates quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

This compound and its derivatives are organic compounds characterized by a methoxy-substituted phenyl ring attached to an acetonitrile (B52724) group. This core structure serves as a key intermediate in the synthesis of various pharmaceuticals, notably antidepressants.[1] Recent research has expanded the pharmacological profile of this class of molecules, revealing a diverse range of biological effects. These include potent cytotoxic effects against cancer cell lines, inhibitory activity against various microbial strains, protective effects on neuronal cells, and the ability to modulate cellular reprogramming. This guide will delve into these activities, presenting the available quantitative data and the experimental methodologies used to ascertain them.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their efficacy has been evaluated against a variety of cancer cell lines, with several compounds exhibiting low micromolar to nanomolar inhibitory concentrations.

Quantitative Anticancer Data

The cytotoxic effects of various this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected derivatives against different cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1g2a | 2-Phenylacrylonitrile | HCT116 | 0.0059 | [2] |

| BEL-7402 | 0.0078 | [2] | ||

| B3 | Chalcone | HeLa | 3.204 | [2] |

| MCF-7 | 3.849 | [2] | ||

| 4b-4 | Acetylated Bromophenol | K562 | Not specified, induced apoptosis | [2] |

| SCT-4 | 1,3,4-Thiadiazole | MCF-7 | >100 (decreased DNA biosynthesis) | [2] |

| Compound 12 | 4-Methoxy Hydrazone | K-562 | 0.04 | [3] |

| Compound 14 | 4-Methoxy Hydrazone | K-562 | 0.06 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4][5][6]

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][5]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[5]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling molecules.

Antimicrobial Activity

Certain derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 5d | Pyrazine Carboxamide | XDR S. Typhi | 6.25 | [2] |

| N-(2-bromophenyl)-2-hydroxybenzamide derivatives | Salicylanilide | Gram-positive bacteria | 2.5–5.0 (mg/mL) | [2] |

Experimental Protocol: Agar (B569324) Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][8]

Materials:

-

Bacterial strains

-

Mueller-Hinton agar (MHA)

-

This compound derivative test compounds

-

Sterile petri dishes

-

Inoculating loop or multipoint inoculator

Procedure:

-

Preparation of Antimicrobial Plates: Prepare a series of two-fold dilutions of the test compound in sterile water or another appropriate solvent. Add a specific volume of each dilution to molten MHA, mix thoroughly, and pour into petri dishes to solidify. This creates a series of plates with varying concentrations of the compound. A control plate with no compound is also prepared.[7]

-

Inoculum Preparation: Culture the bacterial strains overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Inoculation: Inoculate the surface of each agar plate with a standardized amount of the bacterial suspension (e.g., 10^4 CFU per spot) using a multipoint inoculator or a calibrated loop.[7]

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[8]

-

MIC Determination: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[7]

Neuroprotective Effects

Select derivatives of this compound have demonstrated neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases.

Mechanism of Action: Modulation of Neuroprotective Signaling Pathways

The neuroprotective effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cellular stress response and survival, such as the Nrf2/HO-1 and STAT3 pathways.

Induction of Oct3/4 in Regenerative Medicine

A particularly noteworthy activity of a this compound derivative, 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile, is its ability to induce the expression of the transcription factor Oct3/4. Oct3/4 is a key regulator of pluripotency in embryonic stem cells, and its induction in somatic cells is a critical step in the generation of induced pluripotent stem cells (iPSCs), which have immense potential in regenerative medicine.

Mechanism of Action: Oct3/4 Induction

The precise signaling pathway by which 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile induces Oct3/4 expression is an active area of research. It is hypothesized that the compound may influence upstream regulators of Oct3/4, such as the JAK/STAT3 pathway, which is known to be involved in maintaining pluripotency.[9]

Conclusion

The derivatives of this compound represent a versatile and promising class of bioactive molecules. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegeneration warrants further investigation. The ability of specific derivatives to induce the pluripotency factor Oct3/4 opens up exciting avenues in the field of regenerative medicine. The data and protocols presented in this guide are intended to facilitate further research and development of these compounds into novel therapeutics. Future work should focus on elucidating detailed structure-activity relationships, optimizing lead compounds for potency and selectivity, and further unraveling their complex mechanisms of action.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Agar dilution - Wikipedia [en.wikipedia.org]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OCT4 induces embryonic pluripotency via STAT3 signaling and metabolic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nature's Blueprint: A Technical Guide to the Isolation of 4-Methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural origins and isolation of 4-Methoxyphenylacetonitrile, a nitrile compound that has been identified from a marine source. This document provides a comprehensive overview of its natural occurrence, biosynthetic origins, and detailed experimental protocols for its extraction and purification, catering to the needs of researchers and professionals in drug development and natural product chemistry.

Natural Source and Occurrence

This compound has been isolated from the marine sponge Psammaplysilla purpurea.[1] This sponge, belonging to the order Verongida, is known to produce a variety of bromotyrosine-derived secondary metabolites. The occurrence of this compound, alongside its brominated analogs such as 3-bromo-4-methoxyphenylacetonitrile (B1268073) and 3,5-dibromo-4-methoxyphenylacetonitrile, highlights the rich and diverse chemical arsenal (B13267) of this marine invertebrate.

Table 1: Natural Source of this compound

| Natural Source | Organism Classification | Location of Isolation (if specified) |

| Psammaplysilla purpurea | Phylum: Porifera, Class: Demospongiae, Order: Verongida | Not specified in available literature |

Biosynthesis of this compound

The biosynthetic pathway of this compound in Psammaplysilla purpurea has not been fully elucidated. However, as a bromotyrosine-derived metabolite, its biosynthesis is believed to originate from the shikimate pathway, starting with the amino acid phenylalanine. A proposed general pathway involves the conversion of phenylalanine to tyrosine, followed by subsequent modifications.

The biosynthesis of bromotyrosine derivatives in marine sponges is a subject of ongoing research, with studies suggesting the involvement of symbiotic microorganisms. The pathway likely proceeds through the following key steps:

-

Phenylalanine to Tyrosine: The pathway initiates with the hydroxylation of phenylalanine to form tyrosine.

-

Further Modifications: Tyrosine then undergoes a series of enzymatic transformations, including methylation of the hydroxyl group and conversion of the amino acid side chain to an acetonitrile (B52724) moiety. The exact sequence and the enzymes involved in these steps for the synthesis of this compound are yet to be determined.

References

Potential Therapeutic Applications of 4-Methoxyphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylacetonitrile, a versatile chemical intermediate, is emerging as a valuable scaffold in the synthesis of novel therapeutic agents. Its unique chemical properties allow for the construction of a diverse range of heterocyclic compounds with significant biological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and drug development efforts.

Anticancer Applications

Derivatives of this compound, particularly those incorporating pyrimidine (B1678525) and pyrazole (B372694) moieties, have demonstrated promising cytotoxic activity against various cancer cell lines. The methoxy (B1213986) group often plays a crucial role in the anticancer potential of these compounds.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives, highlighting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidine/Pyrazolo[3,4-d]pyrimidine | Compound 12 | SNU-16 (Gastric) | Potent Inhibition | [1] |

| Pyrido[2,3-d]pyrimidine | Compound 11 | PC-3 (Prostate) | - | [1] |

| Pyrrolo[2,3-d]pyrimidin-4-one | Compound 20 | HCT-116 (Colon) | - | [1] |

| N-(pyridin-3-yl)pyrimidin-4-amine | Compound 17 | MV4-11, HT-29, MCF-7, HeLa | Comparable to standards | [1] |

| Pyrazolo[3,4-d]pyrimidine | Compound 5 (monomethoxy) | Caco-2, A549, HT1080, HeLa | Moderate Activity | |

| Pyrazolo[3,4-d]pyrimidine | Compound 7 (trimethoxy) | Caco-2, A549, HT1080, HeLa | 43.75, 17.50, 73.08, 68.75 | |

| 1H-imidazole [4,5-f][2][3] phenanthroline | IPM714 | HCT116, SW480 (Colorectal) | 1.74, 2.0 | [4][5] |

| Pyrimidine-sulfonamide hybrid | Compound 3a | HCT-116 (Colon) | 5.66 | [6] |

| Pyrimidine-sulfonamide hybrid | Compound 33a | MGC-803, SGC-7901, HGC-27 (Gastric) | 0.36 - 0.90 | [6] |

Mechanism of Action: Anticancer Activity

Several pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and apoptosis.[2][7][8] A common mechanism involves the inhibition of protein kinases that are crucial for cancer cell growth and differentiation.[2] For instance, some derivatives have been shown to target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[4][5] Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis.[1][4][5]

Antimicrobial Applications

Heterocyclic compounds derived from this compound, such as those containing thiazole (B1198619) and pyrazole rings, have shown potential as antimicrobial agents.[9]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected heterocyclic derivatives against various microbial strains.

| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Phenylacrylonitrile | Compound 2c | Staphylococcus aureus | 12.5 | [10] |

| Phenylacrylonitrile | Compound 2c | Bacillus cereus | 12.5 | [10] |

| Phenylacrylonitrile | Compound 2a | Escherichia coli | 5 | [10] |

| Phenylacrylonitrile | Compound 2a | Pseudomonas aeruginosa | 5 | [10] |

| N-Heterocyclic Carbene Silver(I) Complex | Ag5MC | Gram-negative strains | 80-108 µM | [11] |

| N-Heterocyclic Carbene Silver(I) Complex | Ag5MC | Gram-positive strains | 100-200 µM | [11] |

| Cystobactamid | CN-DM-861 | MDR Gram-positive isolates | 0.125 - 8 | [3] |

| Chelocardin | CDCHD | MDR Gram-positive isolates | 0.5 - 8 | [3] |

Anti-inflammatory Applications

The methoxyphenyl moiety is a key feature in many compounds exhibiting anti-inflammatory properties. Derivatives of this compound are being investigated for their potential to modulate inflammatory responses.

Mechanism of Action: Anti-inflammatory Activity

A significant anti-inflammatory mechanism of methoxy-containing compounds involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[12] Inhibition of the NF-κB pathway can therefore lead to a reduction in the inflammatory response.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Pyrazole Derivatives from this compound (General Procedure)

This protocol outlines a general method for the synthesis of pyrazole derivatives, which can be adapted from procedures for similar starting materials.

Materials:

-

This compound

-

Appropriate aldehyde (e.g., aromatic aldehyde)

-

Ethanol

-

Sodium chloride (as a catalyst)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol), the selected aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol.

-

Add a catalytic amount of sodium chloride to the mixture.

-

Stir the reaction mixture at room temperature. The formation of the Knoevenagel condensation product is typically observed within 10-15 minutes as a precipitate.

-

To the reaction mixture, add phenylhydrazine (1 mmol).

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the pyrazole product, which often precipitates from the reaction mixture, is collected by filtration.

-

The crude product is then purified by recrystallization from ethanol.[13]

MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Western Blot Analysis of the NF-κB Pathway

This protocol is for assessing the effect of a compound on the protein levels of key components of the NF-κB pathway.[2]

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

LPS (Lipopolysaccharide)

-

Test compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with the test compound for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL) for 30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound serves as a promising starting material for the development of novel therapeutic agents with diverse biological activities. The derivatives synthesized from this scaffold have demonstrated significant potential in the fields of oncology, infectious diseases, and inflammation. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this compound and its derivatives, with the ultimate goal of developing new and effective treatments for a range of diseases. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds.

References

- 1. ijrpr.com [ijrpr.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 9. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scbt.com [scbt.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxyphenylacetonitrile from Anisyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-methoxyphenylacetonitrile, a significant intermediate in the pharmaceutical and fine chemical industries. The primary method detailed is a well-established two-step, one-pot synthesis starting from anisyl alcohol. Alternative direct cyanation methods are also discussed for comparison.

Introduction